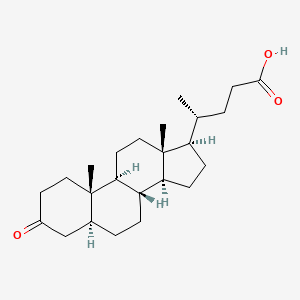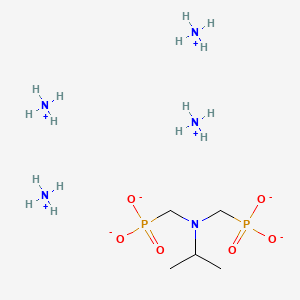
((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt is a heterocyclic organic compound with the molecular formula C5H27N5O6P2 and a molecular weight of 315.25 g/mol . This compound is known for its unique structure, which includes both phosphonic acid and imino groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
The synthesis of ((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt typically involves the reaction of isopropylamine with formaldehyde and phosphorous acid. The reaction conditions often include a controlled temperature and pH to ensure the proper formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .
Chemical Reactions Analysis
((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions where the imino or phosphonic acid groups are replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions.
Scientific Research Applications
((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in bone-related diseases due to its phosphonic acid groups.
Mechanism of Action
The mechanism of action of ((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonic acid groups can chelate metal ions, inhibiting metalloprotein enzymes. The imino group can interact with nucleophilic sites on proteins, altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt can be compared with other similar compounds, such as:
((Heptylimino)bis(methylene))bisphosphonic acid, ammonium salt: This compound has a longer alkyl chain, which can affect its solubility and reactivity.
((Isopropylimino)bis(methylene))bisphosphonic acid, sodium salt: The sodium salt form has different solubility and ionic properties compared to the ammonium salt.
((Isopropylimino)bis(methylene))bisphosphonic acid, potassium salt: Similar to the sodium salt, but with potassium as the counterion, affecting its ionic interactions and solubility.
These comparisons highlight the unique properties of this compound, particularly its solubility and reactivity, which are influenced by the ammonium counterion.
Properties
CAS No. |
94202-02-5 |
|---|---|
Molecular Formula |
C5H27N5O6P2 |
Molecular Weight |
315.25 g/mol |
IUPAC Name |
tetraazanium;N,N-bis(phosphonatomethyl)propan-2-amine |
InChI |
InChI=1S/C5H15NO6P2.4H3N/c1-5(2)6(3-13(7,8)9)4-14(10,11)12;;;;/h5H,3-4H2,1-2H3,(H2,7,8,9)(H2,10,11,12);4*1H3 |
InChI Key |
SEFLBYWDEHMZEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


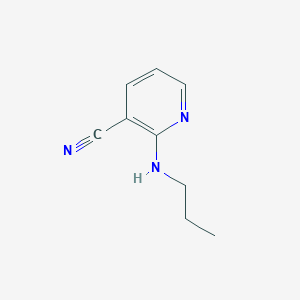
![6,11-Dihydrobenzo[c][1]benzothiepin-11-ylmethyl(methyl)azanium chloride](/img/structure/B13771570.png)
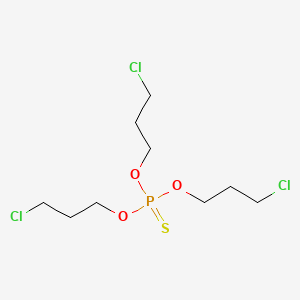
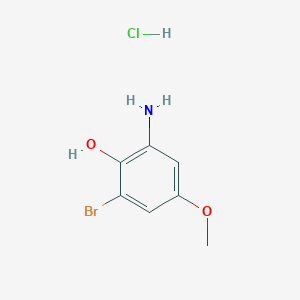
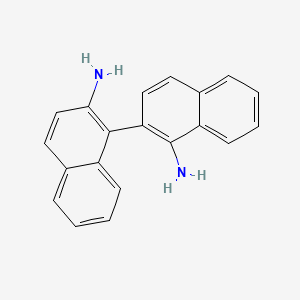

![2-[Dichloro(nitro)methyl]-4-methyl-1,3-thiazole](/img/structure/B13771586.png)


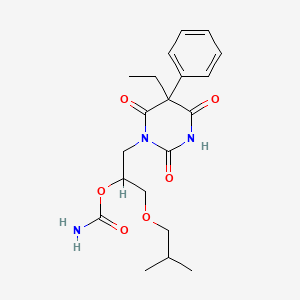

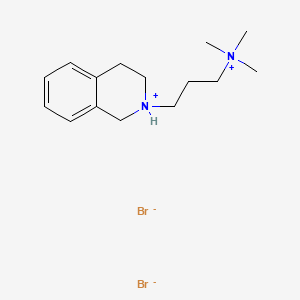
![N-[2-(N''-Nitrocarbamimidamido)ethyl]acetamide](/img/structure/B13771617.png)
